4-(3,4-Dimethylphenyl)-4-oxobutanoic acid
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Overview
Description
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid is an organic compound with a molecular formula of C12H14O3 It is characterized by the presence of a 3,4-dimethylphenyl group attached to a 4-oxobutanoic acid moiety
Mechanism of Action
Target of Action
It is closely related to compounds involved in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that its targets could be involved in similar biochemical processes.
Mode of Action
Based on its structural similarity to compounds used in suzuki–miyaura coupling , it may interact with its targets through a similar mechanism. This involves the formation of new carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
Compounds involved in suzuki–miyaura coupling and boron-catalysed direct amidation reactions have been shown to affect various biochemical pathways. These include oxidative addition and transmetalation , which involve the transfer of groups between molecules and could potentially be affected by this compound.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence their bioavailability and distribution within the body .
Result of Action
Related compounds have been shown to have various effects, such as the inhibition of nitrification , which could potentially be a result of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity . For example, the stability of similar compounds has been shown to be affected by storage temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic or ketone groups.
Reduction: Formation of 4-(3,4-dimethylphenyl)-4-hydroxybutanoic acid.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethylphenyl)-4-hydroxybutanoic acid
- 3,4-Dimethylphenylacetic acid
- 4-(3,4-Dimethylphenyl)-4-oxopentanoic acid
Uniqueness
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of a 3,4-dimethylphenyl group with a 4-oxobutanoic acid moiety makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIHUHNPOHTZAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311847 |
Source
|
Record name | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51036-98-7 |
Source
|
Record name | 51036-98-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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